(4-(Tert-butyl)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Description
This compound is a novel derivative designed and synthesized for its potential anti-tubercular activity . It’s part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the retrieved papers .Scientific Research Applications
Green Synthetic Approaches
The compound has been involved in studies related to green chemistry, such as the synthesis of acyl pyrazole derivatives through oxidative functionalization reactions. For example, (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was synthesized using a clean and green approach, highlighting the potential of similar compounds in sustainable chemical synthesis processes (Doherty et al., 2022).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for such compounds. For instance, a one-pot synthesis method for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone demonstrated economical and high-yield production, indicating the compound's role in advancing synthetic organic chemistry (Kaur & Kumar, 2018).
Structural and Chemical Studies
The structural and chemical properties of similar compounds have been extensively studied. For example, the synthesis and crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone provided insights into molecular configurations and potential reactivity patterns (Cao et al., 2010).
Antimicrobial and Antifungal Studies
Some derivatives have shown promising antimicrobial and antifungal activities. For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones exhibited good activity against various microbes, comparable to standard drugs (Kumar et al., 2012).
Chemical Activation and Catalysis
Studies on chemical activation and catalysis involving similar compounds have been conducted. For instance, silver-catalyzed reactions with tert-butyl 3-oxopent-4-ynoates demonstrated the ability to control product formation through counterion and additive optimization, showcasing the catalytic potential of related structures (Hermann & Brückner, 2018).
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-6-4-13(5-7-14)17(23)22-11-15(12-22)21-16-10-19-8-9-20-16/h4-10,15H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMNYHUOSGAHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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